Cholecystokinin is primarily produced in the small intestine and the brain. It functions as both a hormone and a neurotransmitter, influencing digestion and satiety. The specific sequence of Cholecystokinin (26-33) is derived from the full-length cholecystokinin peptide, which contains 33 amino acids. The N-acetyl modification indicates an acetyl group attached to the nitrogen atom of the amino acid side chains at positions 28 and 31, specifically replacing norleucine in these positions.
The synthesis of Cholecystokinin (26-33), N-acetyl-norleucine(28,31)- typically involves solid-phase peptide synthesis techniques. According to research, methods such as Fmoc (9-fluorenylmethoxycarbonyl) solid-phase synthesis are commonly employed. This process allows for the sequential addition of protected amino acids to a resin-bound peptide chain.
The molecular structure of Cholecystokinin (26-33), N-acetyl-norleucine(28,31)- can be characterized by its amino acid sequence and modifications. The sequence can be represented as:
Cholecystokinin (26-33) can participate in various biochemical reactions, particularly involving receptor binding and activation.
The mechanism of action for Cholecystokinin (26-33), N-acetyl-norleucine(28,31)- involves its interaction with specific receptors in the gastrointestinal tract and brain.
Cholecystokinin (26-33), N-acetyl-norleucine(28,31)- exhibits several notable physical and chemical properties:
Cholecystokinin (26-33), N-acetyl-norleucine(28,31)- has several scientific applications:
The peptide "Cholecystokinin (26-33), N-acetyl-norleucine(28,31)-" represents a systematically engineered analogue of the endogenous cholecystokinin (CCK) octapeptide (CCK-8). The native CCK-8 sequence is Asparagine-Tyrosine(Sulfated)-Methionine-Glycine-Tryptophan-Methionine-Aspartic acid-Phenylalanine amide (Asp-Tyr(SO₃H)-Met-Gly-Trp-Met-Asp-Phe-NH₂) [4] [8]. The modified analogue features two strategic alterations: 1) Replacement of methionine residues at positions 28 and 31 with norleucine (Nle), yielding the sequence Asp-Tyr(SO₃H)-Nle-Gly-Trp-Nle-Asp-Phe-NH₂; and 2) Introduction of an N-terminal acetyl group [1] [7]. This molecular architecture preserves the critical sulfated tyrosine at position 27, which is indispensable for receptor recognition and biological activity [4] [8].
The chemical formula is documented as C₆₂H₇₇N₁₃O₂₁S, with a molecular weight of 1384.44 g/mol [1]. Post-synthetic analytical characterization typically employs reverse-phase HPLC, confirming ≥95% purity, with the peptide appearing as a white to off-white lyophilized powder stable at -20°C [3] [7].
Table 1: Structural Features of CCK Analogues
Feature | Native CCK-8 (Sulfated) | N-acetyl-Nle(28,31) CCK (26-33) |
---|---|---|
Primary Sequence | Asp-Tyr(SO₃H)-Met-Gly-Trp-Met-Asp-Phe-NH₂ | Ac-Asp-Tyr(SO₃H)-Nle-Gly-Trp-Nle-Asp-Phe-NH₂ |
Sulfation Status | Tyr²⁷-sulfated | Tyr²⁷-sulfated |
Methionine Content | 2 (positions 28, 31) | 0 |
N-terminal Modification | Free amine | Acetylated |
Molecular Formula | C₄₉H₆₂N₁₀O₁₆S₃ | C₆₂H₇₇N₁₃O₂₁S |
Molecular Weight (g/mol) | 1143.3 | 1384.44 |
Norleucine (Nle), a linear hexanoic acid side chain amino acid (CH₃(CH₂)₃CH(NH₂)COOH), serves as a biosteric replacement for methionine (Met) in this analogue. Methionine residues in native CCK-8 are susceptible to oxidation, forming methionine sulfoxide or sulfone derivatives that exhibit diminished receptor binding affinity and biological potency [2] [7]. This oxidation vulnerability poses significant challenges for peptide storage, handling, and experimental reproducibility.
Norleucine substitution addresses this limitation through two key mechanisms:
Biological evaluations demonstrate that [Nle²⁸,³¹]-substituted analogues retain high affinity for the cholecystokinin type A (CCKₐ) receptor, with binding constants (Kᵢ) comparable to native CCK-8. Crucially, they exhibit significantly extended functional stability in biological matrices such as plasma and cerebrospinal fluid [2].
N-terminal acetylation (Ac-) represents a strategic modification to mitigate enzymatic degradation. The native CCK-8 peptide undergoes rapid cleavage by aminopeptidases targeting its unmodified N-terminal aspartate residue. This process significantly shortens its in vivo half-life and biological activity [5] [7]. Acetylation blocks aminopeptidase access by eliminating the primary amine group required for catalytic hydrolysis.
Biochemical studies reveal two key stability enhancements conferred by acetylation:
Table 2: Proteolytic Stability Profile of Modified CCK Analogues
Protease Class | Effect on Native CCK-8 | Effect on N-acetyl-Nle(28,31) CCK | Biological Consequence |
---|---|---|---|
Aminopeptidases (e.g., DPP-IV) | Rapid cleavage at N-terminus | High resistance (>90% intact after 1h) | Extended plasma half-life |
Carboxypeptidases | Cleavage at C-terminal Phe | Unaffected (C-terminal amide present) | Preserves C-terminal pharmacophore |
Endopeptidases (e.g., neutral endopeptidase) | Cleavage at Trp³⁰-Met³¹ | Reduced susceptibility due to Nle³¹ | Maintains structural integrity |
The pharmacological profile of Cholecystokinin (26-33), N-acetyl-norleucine(28,31)- diverges significantly from both native CCK-8 and its non-sulfated derivatives across key parameters:
Receptor Specificity:
Functional Activity:
Biochemical Stability:
This engineered analogue therefore represents a pharmacologically optimized CCK-8 variant combining sustained receptor engagement with enhanced metabolic resilience, making it particularly valuable for investigational studies requiring prolonged receptor stimulation.
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 107419-07-8
CAS No.: 18097-67-1
CAS No.: